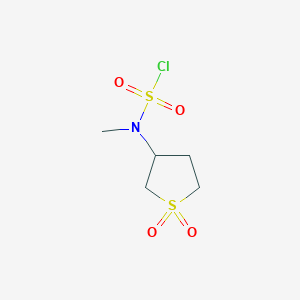

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride

CAS No.: 1156413-23-8

Cat. No.: VC12020848

Molecular Formula: C5H10ClNO4S2

Molecular Weight: 247.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156413-23-8 |

|---|---|

| Molecular Formula | C5H10ClNO4S2 |

| Molecular Weight | 247.7 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-methylsulfamoyl chloride |

| Standard InChI | InChI=1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 |

| Standard InChI Key | FHGYCADQYQRNIN-UHFFFAOYSA-N |

| SMILES | CN(C1CCS(=O)(=O)C1)S(=O)(=O)Cl |

| Canonical SMILES | CN(C1CCS(=O)(=O)C1)S(=O)(=O)Cl |

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name for this compound is 1,1-dioxidotetrahydro-3-thienyl(methyl)sulfamoyl chloride, reflecting its bicyclic structure . The core consists of a five-membered tetrahydrothiophene ring (thiolan) in which two oxygen atoms are double-bonded to the sulfur atom (1,1-dioxo configuration). At the 3-position of this ring, a methylsulfamoyl chloride group (-N(Cl)S(O)2CH3) is appended, introducing both sulfonamide and acyl chloride functionalities.

The molecular formula C5H10ClNO4S2 confirms the presence of:

-

Five carbon atoms (including the thiolan ring and methyl group)

-

One chlorine atom in the sulfamoyl chloride group

-

One nitrogen atom bridging the sulfonyl and methyl groups

-

Four oxygen atoms (two from the thiolan sulfone, two from the sulfamoyl group)

-

Two sulfur atoms (one in the thiolan ring, one in the sulfamoyl group) .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, stereochemical variations may arise in derivatives during synthetic modifications. For example, introducing substituents to the thiolan ring or modifying the sulfamoyl group can create enantiomeric forms with distinct biological or chemical properties .

Physicochemical Properties

Physical State and Stability

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride is typically supplied as a solid under standard conditions . Its stability profile necessitates storage under inert gas (argon or nitrogen) at low temperatures (2–8°C) to prevent hydrolysis or decomposition .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.72 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C under inert gas | |

| InChI Key | FHGYCADQYQRNIN-UHFFFAOYSA-N | |

| SMILES | CN(S(=O)(=O)Cl)C1CS(=O)(=O)CC1 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride typically involves sequential sulfonation and chlorination steps:

-

Thiolan Sulfonation: Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene (thiolan sulfone) using hydrogen peroxide or ozone .

-

Sulfamoyl Chloride Formation: The sulfone reacts with methylamine and sulfuryl chloride (SO2Cl2) under controlled conditions to introduce the sulfamoyl chloride group .

Critical Reaction Conditions:

-

Temperature: 0–5°C to minimize side reactions

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Catalysts: Triethylamine to scavenge HCl

Industrial-Scale Production

Industrial synthesis prioritizes yield optimization and purity control. Large-scale batches employ continuous-flow reactors to enhance heat dissipation and reduce degradation . Post-synthesis purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The sulfamoyl chloride group is highly electrophilic, facilitating reactions with nucleophiles such as amines, alcohols, and thiols:

This reactivity underpins its use in synthesizing sulfonamides, a class of compounds with broad antimicrobial and enzymatic inhibition properties .

Hydrolysis Sensitivity

Exposure to moisture leads to rapid hydrolysis, yielding the corresponding sulfamic acid:

Strict anhydrous handling is essential to prevent decomposition .

Applications in Scientific Research

Pharmaceutical Intermediate

This compound is a key precursor in synthesizing sulfonamide-based therapeutics, including:

Materials Science

Functionalization of polymers with sulfonamide groups enhances ionic conductivity, making derivatives valuable in fuel cell membranes and battery electrolytes .

Related Compounds and Comparative Analysis

Structural Analogues

-

N-Methylsulfamoyl Chloride (CAS 10438-96-7): Lacks the thiolan sulfone ring, reducing steric hindrance .

-

N-(1,1-dioxothiolan-3-yl)urea Derivatives: Exhibit enhanced hydrogen-bonding capacity due to urea groups .

Reactivity Trends

The thiolan sulfone ring in N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride increases steric bulk compared to linear sulfamoyl chlorides, moderating reaction rates in crowded environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume